2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide
Beschreibung
2-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a 4,6-dimethylpyrimidin-2-ylamino group and a 4-(trifluoromethyl)phenyl carboxamide moiety. Its structure combines a planar thiazole ring with a pyrimidine substituent, which may enhance π-π stacking interactions in biological targets, and a trifluoromethyl group, known to improve metabolic stability and lipophilicity .
Eigenschaften
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c1-9-7-10(2)22-15(21-9)25-16-24-13(8-27-16)14(26)23-12-5-3-11(4-6-12)17(18,19)20/h3-8H,1-2H3,(H,23,26)(H,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEYWKHUPJPUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structural characteristics that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's structure includes a thiazole ring, a pyrimidine moiety, and a trifluoromethyl phenyl group. Its molecular formula is C17H16F3N5OS, with a molecular weight of approximately 393.40 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some thiazole compounds demonstrate significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory pathways.
The biological activity of 2-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is likely mediated through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
Anticancer Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| A549 | 3.5 |
| HCT116 | 4.2 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Preliminary results indicate:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited the growth of non-small cell lung cancer cells through apoptosis induction.
- Antimicrobial Research : Research featured in the journal Antibiotics found that thiazole derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multidrug-resistant organisms.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substituent Effects
The table below compares key structural features and substituents of analogous thiazole derivatives:
Key Observations :
Core Heterocycles: The target compound’s aromatic thiazole contrasts with the non-aromatic 4,5-dihydrothiazole in 4a, which may reduce planarity and alter binding affinity .
Pyrimidine substituents (target, 8b) may enable dual-targeting interactions vs. single-ring systems (e.g., 26) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
